![molecular formula C16H20N2O3 B5674800 1-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5674800.png)
1-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules such as 1-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one often involves multi-step reactions and careful selection of reagents and conditions to ensure the desired stereochemistry and functional group incorporation. While the specific compound might not be directly referenced, similar compounds and synthesis strategies provide insight into the potential pathways. For example, the use of sodium methoxide catalyzed reactions for isomerization and the synthesis of structurally related compounds through condensation reactions highlight the complexity and precision required in organic synthesis (Uyehara et al., 1979; Bai Linsha, 2015).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity, physical properties, and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often employed to elucidate structures. For instance, the determination of the crystal structure of related compounds can provide insights into bond lengths, angles, and overall geometry, which are essential for predicting reactivity and interactions (Zhao et al., 2010).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity with various reagents, stability under different conditions, and the possibility of undergoing specific transformations. Research on similar compounds, such as the isomerization reactions catalyzed by sodium methoxide, showcases the types of chemical processes that might be relevant for 1-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one (Uyehara et al., 1979).
properties
IUPAC Name |
1-[2-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-3-methoxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-7-4-8-17(16(14)20)11-15(19)18-9-12-5-2-3-6-13(12)10-18/h2-4,7-8,12-13H,5-6,9-11H2,1H3/t12-,13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOUVWHQKPUXNH-BETUJISGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)N2CC3CC=CCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CN(C1=O)CC(=O)N2C[C@H]3CC=CC[C@H]3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one |
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